N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine
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Overview
Description
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound that features a piperidine ring, a pyridine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine typically involves multiple steps. The process begins with the preparation of the piperidine derivative, followed by the introduction of the cyclopropanesulfonyl group. The final steps involve the incorporation of the trifluoromethyl group and the pyridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs .
Scientific Research Applications
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyridine derivatives, such as:
- N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H22F3N3O2S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C16H22F3N3O2S/c1-21(15-10-13(4-7-20-15)16(17,18)19)11-12-5-8-22(9-6-12)25(23,24)14-2-3-14/h4,7,10,12,14H,2-3,5-6,8-9,11H2,1H3 |
InChI Key |
UOBNUIJPYFUASA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCN(CC1)S(=O)(=O)C2CC2)C3=NC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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